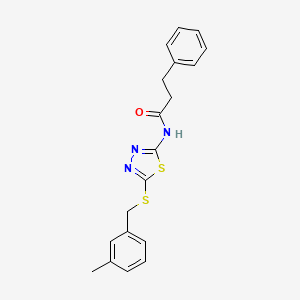
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a phenyl group. It also has a thioether linkage connecting a 3-methylbenzyl group to the thiadiazole ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiadiazole ring, the introduction of the 3-methylbenzyl thioether, and the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the phenyl ring, and the amide functional group. The 3-methylbenzyl group would be attached to the thiadiazole ring via a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the thiadiazole ring, and the thioether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group, the thiadiazole ring, and the phenyl ring would contribute to its polarity, solubility, and reactivity .作用機序
The mechanism of action of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not yet fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and proteins involved in cellular processes, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is its diverse biological activities, making it a potential candidate for various scientific research applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. One of the significant directions is the development of new derivatives of this compound with improved solubility and biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
Conclusion:
In conclusion, this compound is a compound that has significant potential for various scientific research applications. This compound has diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in clinical settings.
合成法
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylbenzyl chloride with thiosemicarbazide to form 3-methylbenzylthiosemicarbazide. This intermediate is then reacted with 2-bromo-1-phenylpropan-1-one in the presence of a base to yield the final product.
科学的研究の応用
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)13-24-19-22-21-18(25-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDTBYZXFFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

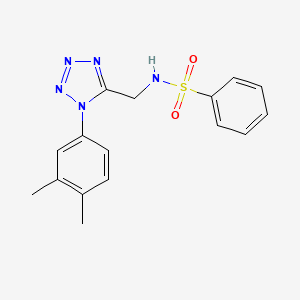
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
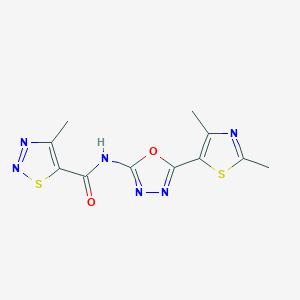
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
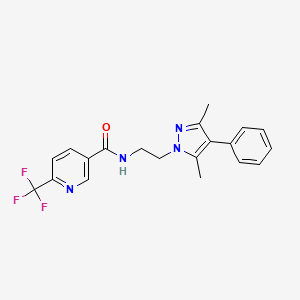
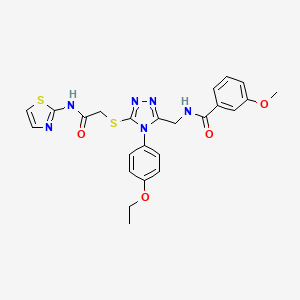
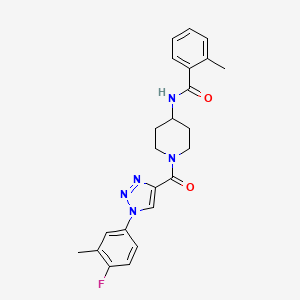
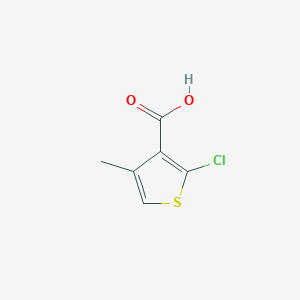
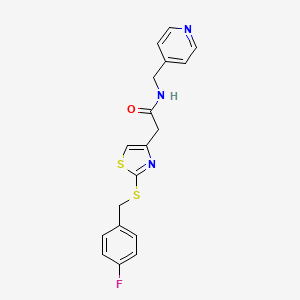
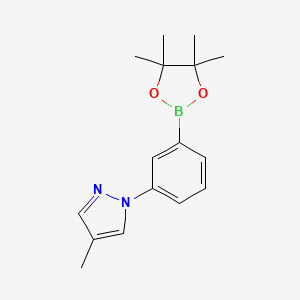
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
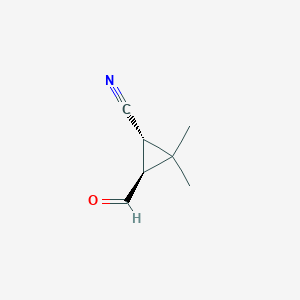
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)